Hydrogen-Bond Donor Count: 2-Carbohydrazide vs. 3-Carboxylic Acid Regioisomer
The 2-carbohydrazide substituent provides three hydrogen-bond donor (HBD) atoms (two from –NH₂, one from –NH–), compared to a single HBD from the 3-carboxylic acid analog. This higher HBD count supports distinct supramolecular recognition motifs relevant to crystal engineering and target binding. For comparison, the 3-carboxylic acid regioisomer (CAS 5841-98-5/310451-84-4, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) with molecular formula C12H6F3N3O2S possesses only 1 HBD .
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 3 (two –NH₂ hydrogens plus one –NH– hydrogen of carbohydrazide) |
| Comparator Or Baseline | 3-Carboxylic acid analog (CAS 310451-84-4): 1 HBD (carboxylic acid –OH only) |
| Quantified Difference | 3 vs. 1; a threefold difference in HBD count |
| Conditions | Structural analysis based on functional group enumeration (no experimental assay context) |
Why This Matters
A threefold higher HBD count enables fundamentally different hydrogen-bonding networks in target binding pockets and co-crystal engineering, making the 2-carbohydrazide the preferred choice when multiple directed H-bond interactions are required.
